(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline
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Overview
Description
(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound characterized by its unique structure, which includes two oxazoline rings attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Isoindoline Core: The oxazoline rings are then attached to the isoindoline core via methylene linkers. This step often involves the use of aldehydes and a base to facilitate the formation of the methylene bridges.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include:
Batch Processing: For precise control over reaction conditions.
Purification: Techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For facilitating substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of anti-cancer and anti-inflammatory research.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and isoindoline core can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1Z,3Z)-1,3-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline: Similar structure but with phenyl groups instead of isopropyl groups.
(1Z,3Z)-1,3-Bis(((S)-4-methyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline: Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
The uniqueness of (1Z,3Z)-1,3-Bis(((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline lies in its specific substituents, which can influence its reactivity and interactions with other molecules. The isopropyl groups may provide steric hindrance, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[(Z)-[(3Z)-3-[[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-13(2)19-11-26-21(24-19)9-17-15-7-5-6-8-16(15)18(23-17)10-22-25-20(12-27-22)14(3)4/h5-10,13-14,19-20,23H,11-12H2,1-4H3/b17-9-,18-10-/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSFUWLKMKBJQK-FGIQOQFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C(C)C)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1N=C(OC1)/C=C/2\N/C(=C\C3=N[C@H](CO3)C(C)C)/C4=CC=CC=C24)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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